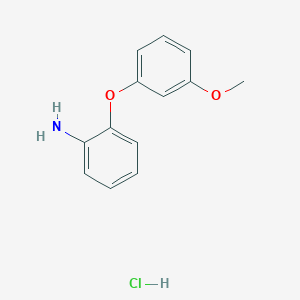

2-(3-Methoxyphenoxy)aniline hydrochloride

Description

Historical Context and Discovery

The development of this compound represents part of the broader historical evolution of diphenyl ether chemistry that gained momentum in the mid-20th century. While specific documentation of this compound's initial synthesis is limited in the available literature, its structural framework builds upon fundamental discoveries in aromatic ether chemistry and aniline derivatives that date back to the late 1800s. The compound belongs to a class of molecules that emerged from systematic investigations into substituted anilines and their derivatives, which became increasingly important as pharmaceutical and materials science research expanded.

The synthetic approaches to this compound reflect the evolution of organic synthesis methodologies, particularly in the development of nucleophilic aromatic substitution reactions and reduction techniques. Historical synthetic routes often employed harsh conditions and multiple purification steps, whereas modern approaches have benefited from advances in palladium-catalyzed reactions and milder reduction conditions. The compound's identification as catalogued under Chemical Abstracts Service number 1185078-17-4 for the hydrochloride salt and 54584-59-7 for the free base reflects its formal recognition within the chemical literature database systems established in the latter half of the 20th century.

The emergence of this compound in research contexts parallels the broader development of medicinal chemistry as a distinct discipline. Early work on related diphenyl ether structures contributed to understanding structure-activity relationships in various biological systems, laying groundwork for current applications. The historical significance of this compound class is further demonstrated by their continued use as scaffolds in contemporary drug discovery programs, where the diphenyl ether motif serves as a privileged structure for various therapeutic targets.

Significance in Chemical Research

This compound occupies a prominent position in contemporary chemical research due to its versatile structural features and reactivity profile. The compound's molecular framework, characterized by the presence of both electron-donating methoxy groups and nucleophilic aniline functionality, provides multiple sites for chemical modification and derivatization. This structural versatility has made it an attractive starting material for synthetic chemists developing libraries of biologically active compounds and materials with specific properties.

In medicinal chemistry research, this compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Research demonstrates its utility in developing cyclooxygenase inhibitors, where the diphenyl ether scaffold provides an optimal framework for selective enzyme binding. The compound's structural elements allow for systematic modifications that can fine-tune biological activity, selectivity, and pharmacokinetic properties. Studies have shown that modifications to the methoxy group position and substitution patterns on the aniline ring can significantly impact biological activity profiles.

The compound's significance extends to materials science applications, where its aromatic structure and functional group positioning make it suitable for polymer synthesis and surface modification studies. Research has utilized similar diphenyl ether structures in developing advanced materials with specific optical, electronic, or mechanical properties. The presence of the aniline functionality provides opportunities for further chemical elaboration through standard organic transformations, including acylation, sulfonylation, and coupling reactions.

Recent investigations have highlighted the compound's role as a key intermediate in developing inhibitors for various enzyme targets. The structural framework allows for efficient optimization of binding interactions while maintaining favorable synthetic accessibility. This balance between synthetic feasibility and biological relevance has contributed to its continued importance in drug discovery research programs across multiple therapeutic areas.

Overview of Current Research Landscape

The current research landscape surrounding this compound reflects diverse applications across multiple scientific disciplines, with particular emphasis on medicinal chemistry and synthetic methodology development. Contemporary studies have focused on optimizing synthetic routes to improve yield and reduce environmental impact, with several research groups reporting efficient palladium-catalyzed approaches for constructing the diphenyl ether linkage. These modern synthetic strategies represent significant improvements over traditional methods, offering better selectivity and milder reaction conditions.

Recent medicinal chemistry research has extensively explored this compound as a scaffold for developing enzyme inhibitors with improved selectivity profiles. Studies in cyclooxygenase inhibition have demonstrated the potential for creating compounds with enhanced cyclooxygenase-2 selectivity while maintaining anti-inflammatory efficacy. Research groups have systematically investigated structure-activity relationships by modifying various positions on the diphenyl ether framework, leading to compounds with optimized pharmacological properties.

Current synthetic methodology research has focused on developing more efficient and environmentally sustainable approaches to accessing this compound and related structures. Recent publications describe improved reduction protocols for converting nitro precursors to the corresponding anilines, with emphasis on using recyclable catalysts and green solvents. These developments reflect broader trends in synthetic chemistry toward more sustainable practices while maintaining high efficiency and selectivity.

The compound's role in contemporary drug discovery programs continues to expand, with research groups utilizing it as a starting point for developing inhibitors targeting various protein classes. Recent work has explored its potential in developing kynurenine aminotransferase inhibitors, where the diphenyl ether structure provides a suitable framework for achieving selective enzyme binding. These investigations demonstrate the compound's continued relevance in addressing current therapeutic needs and emerging biological targets.

Structure

2D Structure

Properties

IUPAC Name |

2-(3-methoxyphenoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c1-15-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)14;/h2-9H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPQPARNGRBBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-Methoxyphenoxy)aniline hydrochloride typically proceeds through two main stages:

- Formation of the 2-(3-Methoxyphenoxy)nitrobenzene intermediate via nucleophilic aromatic substitution (SNAr) or copper-catalyzed coupling.

- Reduction of the nitro group to an aniline , followed by conversion to the hydrochloride salt.

Preparation of 2-(3-Methoxyphenoxy)nitrobenzene Intermediate

2.1 Nucleophilic Aromatic Substitution (SNAr) Method

- Starting from 2-bromo-4-nitrobenzene or 2-chloro-4-nitrobenzene, the reaction with 3-methoxyphenol under basic conditions (e.g., cesium carbonate or potassium carbonate) in polar aprotic solvents (e.g., acetonitrile, toluene) at elevated temperatures (60–130 °C) facilitates the substitution of the halogen by the 3-methoxyphenoxy group.

- Copper(I) iodide can be used as a catalyst to accelerate the coupling reaction.

- The reaction is typically conducted under inert atmosphere (argon or nitrogen) to prevent oxidation.

Reaction Conditions Summary:

| Reagents | Solvent | Base | Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 2-bromo-4-nitrobenzene + 3-methoxyphenol | MeCN or PhMe | Cs2CO3 or K2CO3 | CuI | 60–130 °C | Overnight | 90–99 |

Example: 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene was synthesized by stirring 3-methoxyphenol with 3-bromo-5-fluoro-2-nitropyridine in acetonitrile with Cs2CO3 at 60 °C for 3 hours, yielding 99% product after purification.

Reduction of Nitro Group to Aniline

- The nitro intermediate is reduced to the corresponding aniline using iron powder in a mixed solvent system such as tetrahydrofuran (THF), methanol, and water.

- Ammonium chloride is added to facilitate the reduction.

- The mixture is heated at approximately 70 °C for 3 hours.

- After reaction completion, filtration and solvent removal yield the crude aniline, which can be purified by trituration or recrystallization.

Reaction Conditions Summary:

| Reagents | Solvent Mixture | Reducing Agent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene | THF/MeOH/H2O (2:1:1) | Fe powder + NH4Cl | 70 °C | 3 h | 90 |

This method affords 2-bromo-4-(3-methoxyphenoxy)aniline in high yield (~90%), suitable for further conversion to the hydrochloride salt.

Formation of this compound

- The free base aniline is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethereal solution, methanol) to form the hydrochloride salt.

- This step improves compound stability, crystallinity, and handling properties.

- The salt formation typically involves stirring the aniline with HCl gas or aqueous HCl, followed by isolation via filtration or crystallization.

Alternative Synthetic Routes and Notes

- Microwave-assisted synthesis: Some aromatic nucleophilic substitution reactions can be accelerated under microwave irradiation at 120–160 °C for 10–30 minutes, improving reaction rates and yields.

- Solvent-free conditions: Direct heating of reagents without solvents has been reported for similar aromatic substitution reactions, though yields may be lower (~37% in one example).

- Purification: Column chromatography, trituration with diethyl ether, or recrystallization are common purification methods to isolate intermediates and final products with high purity.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Nucleophilic aromatic substitution | 2-bromo-4-nitrobenzene + 3-methoxyphenol | Cs2CO3 or K2CO3, CuI catalyst, MeCN or PhMe, 60–130 °C, inert atmosphere | 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene | 90–99 | High selectivity and yield |

| 2. Reduction of nitro group | 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene | Fe powder, NH4Cl, THF/MeOH/H2O, 70 °C, 3 h | 2-bromo-4-(3-methoxyphenoxy)aniline | ~90 | Mild conditions, high yield |

| 3. Salt formation | 2-(3-methoxyphenoxy)aniline | HCl in suitable solvent | This compound | Quantitative | Improves stability and handling |

Research Findings and Considerations

- The aromatic nucleophilic substitution step is critical for regioselectivity and yield; electron-withdrawing groups on the aromatic ring influence the substitution pattern and reaction rate.

- Reduction using iron powder is a classical, cost-effective method providing high yields without harsh conditions, preserving sensitive functional groups.

- The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.

- Microwave-assisted and solvent-free methods offer alternative approaches but require optimization to balance yield and scalability.

Chemical Reactions Analysis

2-(3-Methoxyphenoxy)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

2-(3-Methoxyphenoxy)aniline hydrochloride serves as a building block in organic synthesis. It is utilized in the development of more complex molecules and can participate in various chemical reactions, such as:

- Electrophilic Aromatic Substitution : Introducing different substituents onto the aromatic ring.

- Oxidation and Reduction Reactions : Transforming the compound into quinone derivatives or its corresponding amine.

Biological Research

This compound has been employed in biological studies to explore its interactions with biochemical pathways:

- Enzymatic Inhibition : It may inhibit specific enzymes, altering cellular metabolism.

- Receptor Binding : Interacts with cellular receptors, influencing signal transduction mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) range from 32 to 128 µg/mL.

Anticancer Activity

The compound has shown potential anticancer effects in vitro:

- Cell Lines Tested : Demonstrated cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines.

- IC50 Values : Approximately 75 µg/mL for HeLa cells and 90 µg/mL for A549 cells.

Industrial Applications

In industry, this compound is utilized in the production of dyes and pigments due to its unique chemical properties that enhance solubility and reactivity .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against E. coli strains. The study utilized a series of MIC tests to establish effective concentration ranges, confirming its potential as a biocide in pharmaceutical formulations.

Case Study 2: Anticancer Properties

In vitro studies on HeLa and A549 cell lines revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. Further investigation into the mechanism of action indicated that the compound may induce apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

*Inferred data based on structural analogs.

Key Observations :

- Substituent Effects : Methoxy groups (electron-donating) increase solubility in polar solvents compared to chloro or fluorinated analogs. For example, 3-Chloro-4-Methoxyaniline Hydrochloride’s chloro group reduces polarity relative to the target compound .

- Molecular Weight: The target compound’s higher molecular weight (266.45 vs. 194.45–253.70) reflects its extended aromatic system and methoxyphenoxy group.

Commercial and Research Relevance

- Availability : Analogs like 3-Chloro-4-(trifluoromethoxy)aniline (CAS 64628-73-5) are commercially available, highlighting demand for substituted anilines in drug discovery .

- Applications: Fluoro- and trifluoromethyl-substituted analogs (e.g., 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline) are labeled as "useful research chemicals," suggesting roles in medicinal chemistry .

Biological Activity

2-(3-Methoxyphenoxy)aniline hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate several signaling pathways, influencing cellular processes such as proliferation, apoptosis, and oxidative stress response.

Target Interactions

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Receptor Binding : It can interact with receptors on cell membranes, affecting signal transduction mechanisms.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance:

- Gram-positive and Gram-negative Bacteria : Studies have reported significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentrations (MIC) : The compound showed MIC values ranging from 32 to 128 µg/mL against these bacteria.

Anticancer Activity

The compound has been investigated for its potential anticancer properties:

- Cell Lines Tested : It has demonstrated cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

- IC50 Values : The IC50 values for HeLa and A549 cells were found to be approximately 75 µg/mL and 90 µg/mL, respectively.

Biochemical Pathways

This compound influences several biochemical pathways:

- Oxidative Stress Response : It modulates the expression of genes involved in oxidative stress, potentially enhancing cellular defense mechanisms.

- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways in cancer cells, promoting programmed cell death.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated a notable reduction in bacterial load in treated samples compared to controls, suggesting its potential as an alternative antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Study 2: Anticancer Properties

In vitro assays on HeLa and A549 cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 75 |

| A549 | 90 |

Q & A

Basic: What are the foundational synthetic routes for 2-(3-Methoxyphenoxy)aniline hydrochloride, and how are reaction conditions optimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a methoxyphenoxy group can be introduced via reaction of 3-methoxyphenol with a halogenated aniline derivative under basic conditions. Critical parameters include:

- Temperature control (e.g., 60–80°C for substitution reactions to avoid side products).

- Solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity).

- Catalysts (K₂CO₃ or Cs₂CO₃ for deprotonation in substitution reactions).

Post-synthesis, the product is precipitated as the hydrochloride salt using HCl gas or concentrated HCl in an ice bath to ensure purity .

Basic: How is the purity and structural integrity of this compound validated?

Answer:

- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) confirms purity (>98% by area normalization) .

- Spectroscopy :

- ¹H/¹³C NMR to verify substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm; aromatic protons in the aniline ring).

- FT-IR for functional groups (N–H stretch ~3300 cm⁻¹; C–O–C stretch ~1250 cm⁻¹).

- Mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H⁺] at calculated m/z).

Advanced: What crystallographic strategies resolve structural ambiguities in this compound?

Answer:

- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical. Key steps include:

- Challenges: Disordered methoxyphenoxy groups require constrained refinement or split-site modeling.

Advanced: How are genotoxic impurities managed during synthesis, and what analytical methods ensure compliance?

Answer:

- Risk mitigation :

- Use of high-purity starting materials (e.g., ≤0.1% residual aryl halides).

- Post-reaction quenching with scavengers (e.g., thiourea for halogen removal).

- Analytical validation :

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis and purification steps (HCl gas evolution).

- Spill management : Neutralize with sodium bicarbonate, then collect with inert absorbents .

Advanced: How does the acid-base behavior of this compound influence its reactivity in aqueous solutions?

Answer:

- The compound acts as a weak acid (pKa ~4.5–5.0 for the anilinium ion).

- pH-dependent solubility : Protonated form (pH <4) enhances water solubility; deprotonation (pH >5) increases lipid solubility.

- Reactivity : Under basic conditions, free aniline may form, requiring stabilization with HCl during storage .

Advanced: What mechanistic insights guide the optimization of catalytic reactions involving this compound?

Answer:

- Pd-catalyzed cross-couplings : The methoxyphenoxy group is electron-donating, activating the aniline ring for C–N bond formation.

- Kinetic studies : Monitor reaction progress via in situ IR or HPLC to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination).

- Solvent effects : Acetonitrile enhances Pd catalyst turnover but may compete with substrate coordination .

Basic: How are stability studies designed to assess the shelf-life of this compound?

Answer:

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.

- Analytical endpoints : HPLC purity, color changes, and mass balance.

- Storage recommendations : Desiccated, amber vials at –20°C to prevent hydrolysis/oxidation .

Advanced: What computational methods predict the environmental fate or toxicity of this compound?

Answer:

- QSAR models : Estimate biodegradability (e.g., EPI Suite) using fragment-based approaches.

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity with environmental oxidants.

- Ecotoxicity assays : In silico tools like ECOSAR classify acute/chronic toxicity .

Advanced: How do structural analogs (e.g., 2-Bromo-3-methoxyaniline hydrochloride) inform SAR studies?

Answer:

- Substituent effects : Electron-withdrawing groups (e.g., Br) decrease basicity but enhance halogen-bonding in crystal lattices.

- Biological activity : Compare IC₅₀ values in receptor-binding assays to map pharmacophore requirements.

- Synthetic flexibility : Bromo derivatives enable further functionalization via Suzuki-Miyaura coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.